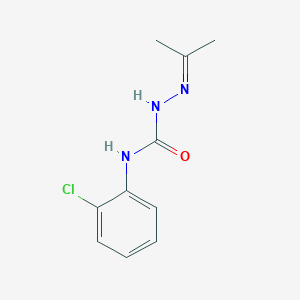

1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea, also known as CPPU, is a synthetic compound that belongs to the family of plant growth regulators. CPPU has been extensively studied for its ability to promote cell division, enhance fruit and vegetable growth, and improve crop yield. In addition to its agricultural applications, CPPU has also shown promising results in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea binds to cytokinin receptors, which activate downstream signaling pathways that lead to the activation of key genes involved in cell cycle regulation and antioxidant defense. 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has also been shown to modulate the activity of other plant hormones, such as auxin and gibberellin, which further contribute to its growth-promoting effects.

Biochemical and Physiological Effects

1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell division and differentiation, the enhancement of antioxidant defense, and the modulation of hormone signaling pathways. In addition, 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been shown to improve the quality and quantity of fruit and vegetable crops, such as grapes, kiwifruit, and tomatoes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea for lab experiments is its ability to promote cell proliferation and differentiation, which makes it a valuable tool for studying cell cycle regulation and tissue regeneration. Furthermore, 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been shown to have low toxicity and is relatively easy to use in cell culture experiments. However, one of the limitations of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea is its high cost, which may limit its use in large-scale experiments.

Future Directions

1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has shown great potential for scientific research, and there are many future directions that could be explored. One area of interest is the development of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea analogs with improved efficacy and lower cost. Another area of interest is the study of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea in animal models, particularly in the context of tissue regeneration and wound healing. Furthermore, the potential applications of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea in the field of biotechnology, such as the production of high-value compounds in plant cell cultures, are also worth exploring.

In conclusion, 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea is a promising compound for scientific research due to its ability to promote cell proliferation and differentiation, enhance antioxidant defense, and modulate hormone signaling pathways. While there are limitations to its use, the potential applications of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea in various fields of research make it a valuable tool for advancing our understanding of cell biology and physiology.

Synthesis Methods

1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea can be synthesized through various methods, including the reaction of 2-chlorobenzoyl isocyanate with N,N-dimethylformamide dimethylacetal, followed by the reaction with isopropylamine. Another method involves the reaction of 2-chlorobenzoyl isocyanate with N,N-dimethylformamide diethylacetal, followed by the reaction with isopropylamine. Both methods result in the formation of 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea as a white crystalline solid.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been widely used in scientific research due to its ability to promote cell proliferation and differentiation. Studies have shown that 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea can induce the expression of key genes involved in cell cycle regulation, such as cyclin D1 and cyclin-dependent kinase 4. Furthermore, 1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play a crucial role in protecting cells from oxidative damage.

properties

IUPAC Name |

1-(2-chlorophenyl)-3-(propan-2-ylideneamino)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c1-7(2)13-14-10(15)12-9-6-4-3-5-8(9)11/h3-6H,1-2H3,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDCUSKBQVTPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)NC1=CC=CC=C1Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(propan-2-ylideneamino)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2979015.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2979017.png)

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2979021.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2979022.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2979023.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979025.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2979029.png)

![2-[(2-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2979031.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride](/img/structure/B2979033.png)